molecular formula C19H23N3OS B2760062 3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea CAS No. 851971-54-5

3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea

Cat. No.: B2760062
CAS No.: 851971-54-5
M. Wt: 341.47
InChI Key: OTURCHZGAMOODV-UHFFFAOYSA-N
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Description

3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatic Synthesis and Rearrangements One of the key applications of thiourea derivatives involves the synthesis of heteroaromatic compounds. For instance, the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and other related substrates have been demonstrated to facilitate the production of 2,3-disubstituted heteroaromatic products efficiently (Craig et al., 2005). Such reactions are pivotal in organic synthesis, providing a pathway to complex molecular structures which are often found in biologically active compounds.

Catalysis and Organic Transformations Thiourea derivatives also play a crucial role in catalysis, particularly in enantioselective reactions. For example, primary amine-thiourea derivatives have been employed as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, showcasing broad substrate scope and excellent diastereoselectivity (Huang & Jacobsen, 2006). This illustrates the utility of thiourea derivatives in synthesizing chiral molecules, which are of immense importance in pharmaceuticals and agrochemicals.

Material Science and Polymer Chemistry In material science, thiourea derivatives have been used to promote solvent-free carbon–carbon bond-forming reactions, which are crucial for the development of organic electronic materials. The use of simple ionic liquids to facilitate these reactions without the need for organic solvents or metal catalysts highlights the environmentally friendly approach to synthesizing polyheterocyclic compounds, which can be applied in various domains including dye-sensitized solar cells and organic light-emitting diodes (Funabiki et al., 2014).

Photophysical and Photochemical Properties The photophysical and photochemical properties of thiourea derivatives linked with heteroaromatic systems, such as furan, are of great interest in the development of novel optical and electronic materials. Studies have shown that incorporating furan as a conjugated linker in phenothiazine derivatives used in dye-sensitized solar cells can significantly improve their solar energy conversion efficiency (Kim et al., 2011). These findings open up new avenues for designing more efficient materials for solar energy conversion and storage.

Antimicrobial and Biological Activities Beyond materials science, thiourea derivatives exhibit significant antimicrobial and biological activities. Compounds synthesized from furanone derivatives have shown promising antiviral activity against avian influenza virus, indicating their potential as therapeutic agents (Flefel et al., 2014). This suggests a broad spectrum of biological applications for thiourea derivatives, ranging from antiviral to potentially anticancer activities.

Properties

IUPAC Name

3-ethyl-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-3-20-19(24)22(13-15-7-6-12-23-15)11-10-16-14(2)21-18-9-5-4-8-17(16)18/h4-9,12,21H,3,10-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTURCHZGAMOODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CCC1=C(NC2=CC=CC=C21)C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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